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Compound of Interest

Compound Name: 3-NH2-ddCTP sodium

Cat. No.: B3308676

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Understanding 3'-NH2-ddCTP
Sodium Salt

3'-Amino-2',3'-dideoxycytidine-5'-triphosphate (3'-NH2-ddCTP) sodium salt is a modified
nucleoside triphosphate analog that plays a crucial role in molecular biology and pharmacology.
Structurally, it is a derivative of deoxycytidine triphosphate (dCTP) with two key modifications:
the absence of a hydroxyl group at the 2' position and the replacement of the 3'-hydroxyl group
with an amino group. This alteration is fundamental to its mechanism of action as a potent
chain terminator of DNA synthesis.[1]

The lack of a 3'-hydroxyl group prevents the formation of a phosphodiester bond with the
subsequent nucleotide, thereby halting the elongation of the DNA strand.[1] This property
makes 3'-NH2-ddCTP an effective inhibitor of DNA polymerases, including viral reverse
transcriptases.[2][3] Consequently, it has significant applications in DNA sequencing and as a
potential antiviral agent.[1]

Physicochemical Properties and Data

A summary of the key physicochemical properties of 3'-NH2-ddCTP sodium salt is presented
below.
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Property Value Reference
Molecular Formula CoH17N4012Ps (free acid) [3]
Molecular Weight 466.10 g/mol (free acid) [3]

Salt Form Sodium or Lithium salt [3]

Purity Typically 290% by AX-HPLC [3]
Appearance White to off-white solid

Solubility Soluble in water [3]

Mechanism of Action: Chain Termination of DNA
Synthesis

The primary mechanism of action of 3'-NH2-ddCTP is the termination of DNA chain elongation
during replication. This process is initiated by the incorporation of 3'-NH2-ddCTP into the
growing DNA strand by a DNA polymerase. Once incorporated, the absence of a 3'-hydroxyl
group, which is essential for the formation of a phosphodiester bond with the incoming
nucleotide, leads to the cessation of further DNA synthesis.[1]

This mechanism is particularly relevant in the context of retroviruses, such as HIV, which rely
on reverse transcriptase to convert their RNA genome into DNA. 3'-NH2-ddCTP acts as a
competitive inhibitor of the natural substrate, dCTP, for incorporation into the nascent viral
DNA.[4] Its incorporation effectively terminates the reverse transcription process, thereby
inhibiting viral replication.[2]

Quantitative Data: Inhibition and Antiviral Activity

The inhibitory potential of 3'-NH2-ddCTP and related compounds has been quantified against
various DNA polymerases and viruses. The following tables summarize key quantitative data.

Table 1: Inhibition of DNA Polymerases by 3'-Amino-ddCTP and Related Analogs
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Compound Enzyme Ki (uM) Inhibition Type Reference
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Polymerase o
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HIV-1 Reverse
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3'-Azido-ddTTP _ 0.04 [5]
Transcriptase dTTP
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Polymerase

dTTP

Table 2: Antiviral Activity of Related Dideoxynucleosides

© 2025 BenchChem. All rights reserved.

3/12

Tech Support


https://journals.asm.org/doi/pdf/10.1128/aac.36.4.733
https://www.researchgate.net/publication/5525513_Comparative_Kinetics_of_Nucleotide_Analog_Incorporation_by_Vent_DNA_Polymerase
https://pubmed.ncbi.nlm.nih.gov/2449866/
https://pubmed.ncbi.nlm.nih.gov/2449866/
https://pubmed.ncbi.nlm.nih.gov/2449866/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3308676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Compound Virus Cell Line EC50 (pM) Reference
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Experimental Protocols
Synthesis of 3'-NH2-ddCTP from 3'-Azido-ddCTP

A common method for the synthesis of 3'-amino-ddNTPs involves the reduction of the

corresponding 3'-azido-ddNTP precursor.

Materials:

o 3'-Azido-2',3'-dideoxycytidine-5'-triphosphate (3'-azido-ddCTP)
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e Triphenylphosphine (PPhs)

e Pyridine

o Concentrated ammonium hydroxide (NH4OH)
o Water

o Ethyl acetate (EtOAC)

e HPLC system for purification

Protocol:

Dissolve 3'-azido-ddCTP and triphenylphosphine in pyridine.

« Stir the reaction mixture at room temperature for several hours.

e Add concentrated ammonium hydroxide to the mixture and continue stirring.
o Add water to the reaction and remove any precipitate by filtration.

o Extract the aqueous phase with ethyl acetate to remove triphenylphosphine oxide and other
organic impurities.

o Lyophilize the aqueous layer to obtain the crude 3'-NH2-ddCTP.
 Purify the product using reversed-phase HPLC.

e Characterize the final product by NMR (*H, 13C, 31P) and mass spectrometry.

In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of 3'-NH2-ddCTP on the
enzymatic activity of recombinant HIV-1 reverse transcriptase.

Materials:

e Recombinant HIV-1 Reverse Transcriptase (RT)
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e Poly(rA)/oligo(dT) template/primer

o Reaction buffer (e.g., 50 mM Tris-HCI, pH 8.0, 60 mM KCI, 5 mM MgClz, 1 mM DTT)
e dCTP (natural substrate)

e 3H-dCTP (radiolabeled tracer)

e 3'-NH2-ddCTP (inhibitor) at various concentrations

e Stop solution (e.g., 20 mM EDTA)

o Glass fiber filters

« Scintillation fluid and counter

Protocol:

o Prepare a reaction mixture containing the reaction buffer, poly(rA)/oligo(dT) template/primer,
dCTP, and 3H-dCTP.

¢ Add varying concentrations of 3'-NH2-ddCTP to the reaction tubes. Include a no-inhibitor
control.

« Initiate the reaction by adding the recombinant HIV-1 RT.
 Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
o Stop the reaction by adding the stop solution.

e Spot the reaction mixtures onto glass fiber filters and wash with a trichloroacetic acid solution
to precipitate the synthesized DNA.

e Dry the filters and place them in scintillation vials with scintillation fluid.
¢ Quantify the amount of incorporated 3H-dCTP using a scintillation counter.

o Calculate the percent inhibition for each concentration of 3'-NH2-ddCTP and determine the
IC50 value.
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Cellular Antiviral Activity Assay (MTT Assay)

This assay determines the concentration of 3'-NH2-ddCTP required to protect cells from virus-
induced cytopathic effects.

Materials:

e Susceptible host cell line (e.g., MT-4 cells for HIV-1)
e Virus stock (e.g., HIV-1)

 Cell culture medium

e 3'-NH2-ddCTP at various concentrations

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
e Solubilization buffer (e.g., acidified isopropanol)

o 96-well microtiter plates

e Microplate reader

Protocol:

e Seed the host cells in a 96-well plate.

o Prepare serial dilutions of 3'-NH2-ddCTP in culture medium and add them to the cells.
Include a no-drug control.

o |nfect the cells with a known amount of virus stock. Include uninfected control wells.

 Incubate the infected cells at 37°C in a CO:z incubator for a period that allows for viral
cytopathic effects to become apparent (e.g., 4-5 days for HIV-1).

e Add MTT solution to each well and incubate for a few hours to allow for the formation of
formazan crystals by viable cells.

o Add the solubilization buffer to dissolve the formazan crystals.
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o Measure the absorbance at the appropriate wavelength using a microplate reader.

o Calculate the percentage of cell viability for each drug concentration relative to the
uninfected control and determine the EC50 value (the concentration that protects 50% of
cells from viral cytopathic effects).

Visualizations: Workflows and Pathways
Experimental Workflow: Reverse Transcriptase
Inhibition Assay
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Caption: Workflow for the in vitro HIV-1 Reverse Transcriptase Inhibition Assay.

Mechanism of Action: DNA Chain Termination
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Caption: Competitive incorporation of dCTP and 3'-NH2-ddCTP leading to chain termination.

Potential Signaling Pathway Involvement: Apoptosis
Induction

While direct evidence for 3'-NH2-ddCTP's influence on specific signaling pathways is limited, its
mechanism as a DNA synthesis inhibitor suggests a potential to induce apoptosis, particularly
in rapidly dividing cells. DNA damage and replicative stress are known triggers of the intrinsic
apoptotic pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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